molecular formula C17H15NO B11863995 (1-Methylisoquinolin-2(1H)-yl)(phenyl)methanone CAS No. 61456-83-5

(1-Methylisoquinolin-2(1H)-yl)(phenyl)methanone

Cat. No.: B11863995
CAS No.: 61456-83-5
M. Wt: 249.31 g/mol
InChI Key: NSNOTBCAYSDZJX-UHFFFAOYSA-N
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Description

(1-Methylisoquinolin-2(1H)-yl)(phenyl)methanone is a compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds, which are structurally similar to quinolines. This compound features a phenyl group attached to a methanone moiety, which is further connected to a methylisoquinoline structure. Isoquinolines are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methylisoquinolin-2(1H)-yl)(phenyl)methanone can be achieved through various methods. One common approach involves the palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes, followed by a copper-catalyzed cyclization . Another method includes the copper(I)-catalyzed tandem reaction of 2-bromoaryl ketones, terminal alkynes, and acetonitrile, which efficiently produces densely functionalized isoquinolines .

Industrial Production Methods

Industrial production of isoquinoline derivatives often involves large-scale catalytic processes. For example, the Ru(II)-catalyzed C-H functionalization/annulation of primary benzylamines with sulfoxonium ylides provides isoquinolines without the need for external oxidants . These methods are designed to be efficient, cost-effective, and scalable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(1-Methylisoquinolin-2(1H)-yl)(phenyl)methanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form isoquinoline N-oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms of isoquinoline.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions include isoquinoline N-oxides, reduced isoquinolines, and substituted isoquinoline derivatives.

Scientific Research Applications

(1-Methylisoquinolin-2(1H)-yl)(phenyl)methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which (1-Methylisoquinolin-2(1H)-yl)(phenyl)methanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed biological activities. For example, it may inhibit specific enzymes involved in disease progression or bind to receptors to alter cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: A structural isomer of quinoline, known for its presence in natural alkaloids.

    Quinoline: Another heterocyclic aromatic compound with a similar structure.

    1-Benzylisoquinoline: Found in many naturally occurring alkaloids such as papaverine.

Uniqueness

(1-Methylisoquinolin-2(1H)-yl)(phenyl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a phenyl group with a methylisoquinoline structure makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

61456-83-5

Molecular Formula

C17H15NO

Molecular Weight

249.31 g/mol

IUPAC Name

(1-methyl-1H-isoquinolin-2-yl)-phenylmethanone

InChI

InChI=1S/C17H15NO/c1-13-16-10-6-5-7-14(16)11-12-18(13)17(19)15-8-3-2-4-9-15/h2-13H,1H3

InChI Key

NSNOTBCAYSDZJX-UHFFFAOYSA-N

Canonical SMILES

CC1C2=CC=CC=C2C=CN1C(=O)C3=CC=CC=C3

Origin of Product

United States

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